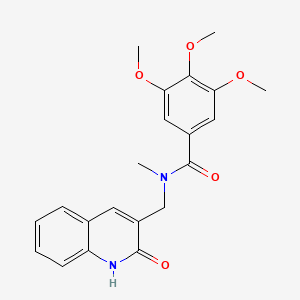

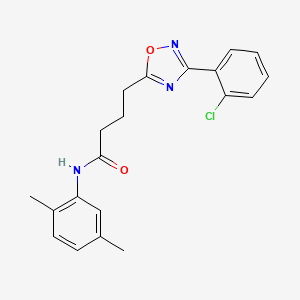

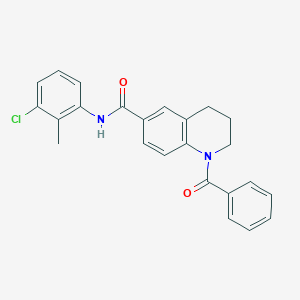

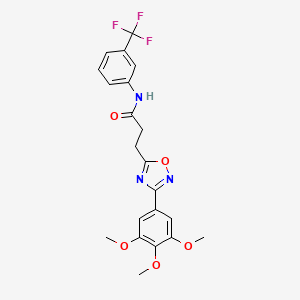

N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Quinoline derivatives, including this compound, have been investigated for their potential as anticancer agents. They exhibit cytotoxic effects by interfering with cancer cell growth and proliferation . Further studies are needed to explore their specific mechanisms and efficacy.

- Quinoline-based compounds have a rich history in antimalarial drug development. The quinoline nucleus is a key component of chloroquine and related drugs, which are used to treat malaria. Research suggests that novel derivatives could enhance antimalarial activity .

- Quinolines have shown antibacterial properties against various pathogens. This compound may contribute to combating bacterial infections, although targeted studies are essential to validate its effectiveness .

- Inflammation plays a role in several diseases. Quinoline derivatives, due to their structural versatility, have been explored as anti-inflammatory agents. Investigating the anti-inflammatory effects of this compound could yield valuable insights .

- Quinolines have been associated with cardiovascular effects, including vasodilation and modulation of heart function. Researchers have studied their potential in managing cardiovascular diseases. This compound might contribute to this field .

- The quinoline scaffold has relevance in CNS disorders. It interacts with neurotransmitter systems and receptors. Investigations into the neuroprotective or neuroregenerative properties of this compound could be enlightening .

Anticancer Properties

Antimalarial Activity

Antibacterial Effects

Anti-Inflammatory Potential

Cardiovascular Applications

Central Nervous System (CNS) Activity

Mecanismo De Acción

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids and exhibit reactions similar to benzene and pyridine . The specific interactions of this compound with its targets would depend on the nature of the targets and the specific functional groups present in the compound.

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . The specific pathways affected would depend on the specific targets of the compound and their role in cellular processes.

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific structure and functional groups . These properties would impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body.

Result of Action

Given the broad range of biological activities of quinoline derivatives , the effects could include inhibition or activation of specific enzymes or receptors, disruption of cellular processes, or induction of cell death, among others.

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-23(12-15-9-13-7-5-6-8-16(13)22-20(15)24)21(25)14-10-17(26-2)19(28-4)18(11-14)27-3/h5-11H,12H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOMZJMBDRIXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687058.png)

![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)